Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate
CAS No.:
Cat. No.: VC17522897
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2S |
|---|---|
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | ethyl 4-piperidin-3-yl-1,3-thiazole-2-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3 |
| Standard InChI Key | LFIOHMRRBGMFEO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC(=CS1)C2CCCNC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound is systematically named ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate, reflecting its thiazole ring substituted at position 4 with a piperidin-3-yl group and at position 2 with an ethyl carboxylate moiety . Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.33 g/mol (calculated from atomic masses). The piperidine ring introduces a bicyclic amine structure, while the thiazole core contributes aromaticity and electronic diversity.
Structural Characterization
Key spectral data for analogous compounds provide insights into its characterization:
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the ester carbonyl (C=O) group, while N-H stretches from the piperidine ring appear around 3300 cm⁻¹ .
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¹H NMR: Signals include a triplet (~1.2 ppm, 3H) for the ethyl group’s terminal methyl, a quartet (~4.1 ppm, 2H) for the ethyl CH₂, and multiplet peaks between 2.5–3.5 ppm for the piperidine protons .
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Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 240, with fragmentation patterns indicating loss of the ethyl group (−45 Da) and piperidine ring decomposition .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate typically follows a multi-step protocol involving thiazole ring formation followed by piperidine substitution (Figure 1) :
Step 1: Thiazole Core Synthesis
Ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized via condensation of 2-chloro ethylacetoacetate with thiourea in ethanol under reflux . This step yields the thiazole backbone with an ester group.
Step 2: Iodination
The amino group at position 2 is replaced with iodine using p-toluenesulfonic acid and sodium nitrite in acetonitrile, producing ethyl 2-iodo-4-methylthiazole-5-carboxylate .
Step 3: Piperidine Substitution
The iodine atom undergoes nucleophilic displacement with piperidin-3-ylamine in the presence of a base (e.g., Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures . This step introduces the piperidine moiety.
Optimization and Yield
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Reaction Conditions: Optimal yields (~75–80%) are achieved at 100°C with a 1:1.2 molar ratio of iodinated thiazole to piperidin-3-ylamine .
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Purification: Column chromatography using ethyl acetate/hexane (3:7) effectively isolates the product .
Physicochemical Properties
Solubility and Stability
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Solubility: The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol but insoluble in water due to the hydrophobic piperidine and thiazole groups .
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Stability: Stable under ambient conditions but may degrade in strong acidic or basic environments via ester hydrolysis .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.33 g/mol |
| LogP | 1.8 (predicted) |
| Solubility (Water) | <0.1 mg/mL |
| Melting Point | 175–177°C (estimated) |
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH) |
| ¹H NMR (DMSO-d₆) | δ 1.2 (t, CH₃), 4.1 (q, CH₂) |
| MS | m/z 240 (M⁺) |
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